molecular formula C20H34N4O2S2 B5127613 N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}

N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}

Cat. No. B5127613
M. Wt: 426.6 g/mol
InChI Key: MEXCHCIDKBRPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, also known as PTBUE, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTBUE is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is not well understood, but it is believed to act as a competitive inhibitor of enzymes that have thiol groups in their active sites. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to bind to proteins and alter their structure and function, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzymes involved in cellular metabolism, the modulation of ion channels, and the regulation of gene expression. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its versatility in scientific research applications. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used to study a wide range of biological processes, making it a valuable tool for researchers in various fields. However, one limitation of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is its potential toxicity, which can be a concern when working with living organisms.

Future Directions

There are many potential future directions for the study of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}, including the development of new N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} derivatives with improved properties and the identification of new applications for N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in scientific research. Additionally, the use of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} in drug discovery and the development of new therapeutics is an area of active research and holds great promise for the future.

Synthesis Methods

N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with tert-butyl isocyanate and 2-mercaptoethanol. The resulting product is then treated with ethyl chloroformate and tert-butylamine to yield N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}. The synthesis of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme kinetics, and drug discovery. One of the most significant applications of N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} is in the study of protein-ligand interactions. N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea} can be used as a probe to identify and characterize the binding sites of proteins, which is essential for the development of new drugs and therapeutics.

properties

IUPAC Name

1-(2-tert-butylsulfanylethyl)-3-[4-(2-tert-butylsulfanylethylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2S2/c1-19(2,3)27-13-11-21-17(25)23-15-7-9-16(10-8-15)24-18(26)22-12-14-28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXCHCIDKBRPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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